molecular formula C25H28N2O3S B12682114 Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate CAS No. 93777-63-0

Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate

Cat. No.: B12682114
CAS No.: 93777-63-0
M. Wt: 436.6 g/mol
InChI Key: RVXFXQSHVKPQBM-UHFFFAOYSA-M
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Description

Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate is a complex organic compound with the molecular formula C25H28N2O3S. It is known for its unique chemical structure, which combines a phenothiazine derivative with a salicylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate typically involves the reaction of alpha-methyl-10H-phenothiazine with methylating agents to introduce the trimethylammonium group. The resulting intermediate is then reacted with salicylic acid to form the final product. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like halides or amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the reduced form of phenothiazine. Substitution reactions can introduce various functional groups onto the phenothiazine ring .

Scientific Research Applications

Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases, particularly those involving oxidative stress.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate involves its interaction with molecular targets such as enzymes and receptors. The phenothiazine moiety can intercalate into DNA, affecting its replication and transcription. Additionally, the compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium chloride
  • Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium bromide
  • Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium sulfate

Uniqueness

Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate is unique due to the presence of the salicylate moiety, which imparts additional biological activities such as anti-inflammatory and analgesic effects. This distinguishes it from other similar compounds that lack the salicylate group .

Properties

CAS No.

93777-63-0

Molecular Formula

C25H28N2O3S

Molecular Weight

436.6 g/mol

IUPAC Name

2-carboxyphenolate;trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium

InChI

InChI=1S/C18H23N2S.C7H6O3/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;8-6-4-2-1-3-5(6)7(9)10/h5-12,14H,13H2,1-4H3;1-4,8H,(H,9,10)/q+1;/p-1

InChI Key

RVXFXQSHVKPQBM-UHFFFAOYSA-M

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)O)[O-]

Origin of Product

United States

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